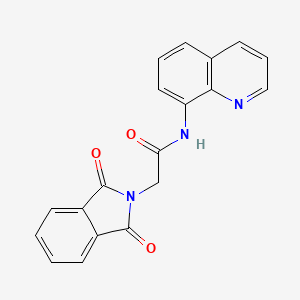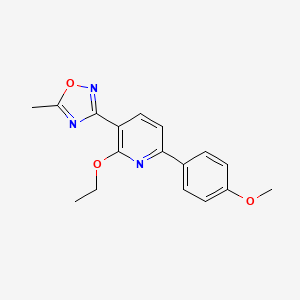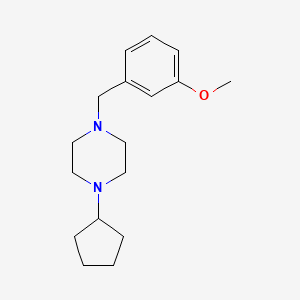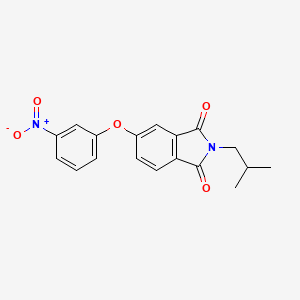
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been extensively studied for its potential therapeutic applications in various diseases. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells.
Mechanism of Action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation, cell survival, and immune response. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of NF-κB target genes.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has been shown to have a range of biochemical and physiological effects. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide also induces apoptosis in cancer cells and inhibits tumor growth. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide regulates the differentiation and function of immune cells, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has several advantages for lab experiments. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is a small molecule inhibitor that can be easily synthesized and has high solubility in aqueous solutions. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has also been extensively studied and has a well-established mechanism of action. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has some limitations for lab experiments. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has low selectivity for NF-κB and can inhibit the activity of other transcription factors. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide has poor stability in biological fluids and can undergo rapid metabolism and clearance.
Future Directions
There are several future directions for the study of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide. One potential application of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide can also be used as a potential therapeutic agent for cancer. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide can be used to study the role of NF-κB in various biological processes and diseases. There is also a need for the development of more selective inhibitors of NF-κB that can overcome the limitations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide.
Synthesis Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide involves the reaction of 8-aminoquinoline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to form an intermediate compound. The intermediate compound is then reacted with N-chlorosuccinimide to form the final product, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide. The synthesis method of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylacetamide is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-16(21-15-9-3-5-12-6-4-10-20-17(12)15)11-22-18(24)13-7-1-2-8-14(13)19(22)25/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDWWCQRILDJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)

![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)


![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)

